molecular formula C11H12F2OS B15300385 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one

Katalognummer: B15300385
Molekulargewicht: 230.28 g/mol
InChI-Schlüssel: YVEYBODALCZUKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is an organic compound that belongs to the class of ketones It features a difluorophenyl group and an ethylthio group attached to a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzene and ethylthiol.

    Reaction Conditions: The reaction may involve Friedel-Crafts acylation, where the difluorobenzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.

    1-(2,4-Difluorophenyl)-2-(ethylamino)propan-1-one: Contains an ethylamino group instead of an ethylthio group.

Uniqueness

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is unique due to the presence of both difluorophenyl and ethylthio groups, which can impart specific chemical and biological properties that are different from its analogs.

Eigenschaften

Molekularformel

C11H12F2OS

Molekulargewicht

230.28 g/mol

IUPAC-Name

1-(2,4-difluorophenyl)-2-ethylsulfanylpropan-1-one

InChI

InChI=1S/C11H12F2OS/c1-3-15-7(2)11(14)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3

InChI-Schlüssel

YVEYBODALCZUKN-UHFFFAOYSA-N

Kanonische SMILES

CCSC(C)C(=O)C1=C(C=C(C=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.